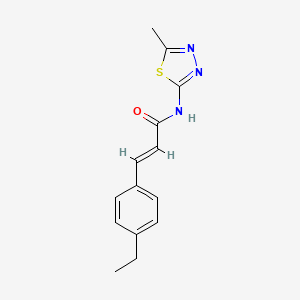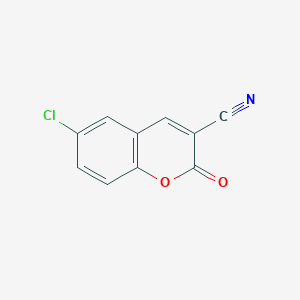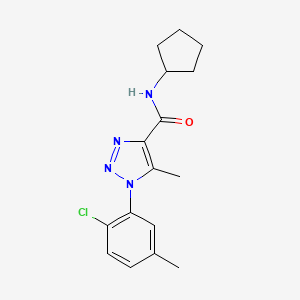![molecular formula C9H10N6O2 B6422114 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 81147-00-4](/img/structure/B6422114.png)
3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione, otherwise known as 3,9-dimethyl-1H,4H,6H,7H,8H,9H-triazino[4,3-g]purine-6,8-dione (DMPT), is a novel purine nucleoside analogue that has been used in a variety of scientific research applications. DMPT is a derivative of the purine nucleoside adenosine and is structurally related to other purine nucleoside analogues such as adenosine and guanosine. DMPT has been found to have a number of interesting biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学研究应用
3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has been used in a variety of scientific research applications. It has been used in the study of the effects of purine nucleoside analogues on the activity of enzymes involved in purine metabolism, as well as in the study of the effects of purine nucleoside analogues on the activity of enzymes involved in DNA replication and repair. 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has also been used in the study of the effects of purine nucleoside analogues on the regulation of gene expression, as well as in the study of the effects of purine nucleoside analogues on the regulation of cell cycle progression.
作用机制
Target of Action
It’s known that similar compounds have shownantineoplastic , anti-HIV-1 , and antimicrobial activities , suggesting that the compound may interact with targets involved in these biological processes.
Biochemical Pathways
Given its reported antineoplastic, anti-hiv-1, and antimicrobial activities , it’s likely that it affects pathways related to cell proliferation, viral replication, and microbial growth.
实验室实验的优点和局限性
The use of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione in laboratory experiments has a number of advantages. 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is relatively inexpensive, and is easy to synthesize and store. In addition, 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has a number of interesting biochemical and physiological effects, making it a useful tool for studying the effects of purine nucleoside analogues. However, 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has a number of limitations. For example, it has a relatively short half-life, making it difficult to use in long-term experiments. In addition, 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has a number of potential toxic effects, making it important to use with caution.
未来方向
Given the potential of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione as a tool for studying the effects of purine nucleoside analogues, there are a number of potential future directions for research. One potential direction is to further explore the mechanism of action of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione, in order to better understand its effects on purine metabolism and DNA replication and repair. In addition, further research could be conducted on the effects of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione on tumor cell growth, in order to better understand its potential as an anti-tumor agent. Finally, further research could be conducted on the potential toxic effects of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione, in order to better understand its safety profile.
合成方法
The synthesis of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a multi-step process that involves the use of a variety of reagents and solvents. The first step involves the reaction of 4-chloro-3-methyl-1H-1,2,4-triazole with 2-amino-6-methyl-8-chloropurine in an aqueous solution of sodium hydroxide. This reaction yields the desired 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione. The second step involves the reaction of the product with acetic anhydride in aqueous acetic acid, followed by the addition of sodium bicarbonate to the reaction mixture. This yields the desired 3,9-dimethyl-1H,4H,6H,7H,8H,9H-triazino[4,3-g]purine-6,8-dione.
属性
IUPAC Name |
3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c1-4-3-15-5-6(10-8(15)13-12-4)14(2)9(17)11-7(5)16/h3H2,1-2H3,(H,10,13)(H,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIKWTNMIVLMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6422034.png)
![2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6422039.png)
![N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B6422047.png)


![16-(cyclopentylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6422069.png)
![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)

![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6422106.png)

![N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B6422131.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6422139.png)
![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B6422150.png)